2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation of the corresponding aniline derivative using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the thiazole derivative with a pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-2-yl)acetamide
- 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-4-yl)acetamide
- 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(quinolin-3-yl)acetamide
Uniqueness
The uniqueness of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings allows for versatile interactions with biological targets, while the methylsulfonyl group enhances solubility and reactivity.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-26(23,24)15-6-4-12(5-7-15)20-17-21-14(11-25-17)9-16(22)19-13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNSUMDCUHSYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.